molecular formula C14H21N3OS B4702499 N-[[4-(dimethylamino)phenyl]carbamothioyl]pentanamide

N-[[4-(dimethylamino)phenyl]carbamothioyl]pentanamide

Cat. No.: B4702499
M. Wt: 279.40 g/mol
InChI Key: VCBIZIZJNPJJGO-UHFFFAOYSA-N
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Description

N-[[4-(dimethylamino)phenyl]carbamothioyl]pentanamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a carbamothioyl group and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(dimethylamino)phenyl]carbamothioyl]pentanamide typically involves the reaction of 4-(dimethylamino)aniline with a suitable isothiocyanate, followed by the addition of pentanoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(dimethylamino)phenyl]carbamothioyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions applied.

Scientific Research Applications

N-[[4-(dimethylamino)phenyl]carbamothioyl]pentanamide has found applications in several scientific research areas:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of certain diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of N-[[4-(dimethylamino)phenyl]carbamothioyl]pentanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its ability to interact with biological molecules, while the carbamothioyl group can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,4-dimethoxybenzamide
  • N-{[4-(dimethylamino)phenyl]carbamothioyl}-2-methylbenzamide
  • N-{[4-(dimethylamino)phenyl]carbamothioyl}-4-biphenylcarboxamide

Uniqueness

Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]carbamothioyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-4-5-6-13(18)16-14(19)15-11-7-9-12(10-8-11)17(2)3/h7-10H,4-6H2,1-3H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBIZIZJNPJJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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